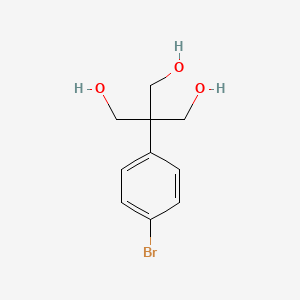

2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol

Vue d'ensemble

Description

The compound "2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol" is a brominated organic molecule that is structurally related to various compounds studied in the provided papers. While the exact compound is not directly synthesized or analyzed in the papers, related compounds with bromophenyl groups and hydroxymethyl functionalities are discussed, which can provide insights into the chemistry of the compound .

Synthesis Analysis

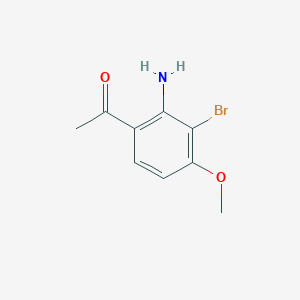

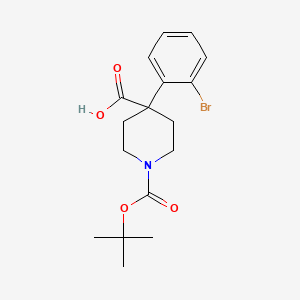

The synthesis of related brominated compounds often involves multi-step reactions with moderate to high yields. For instance, a natural product with a similar bromophenyl structure was synthesized starting from a dimethoxyphenyl methanol derivative in five steps with an overall yield of 34% . Another synthesis approach used Bisphenol A as a starting material to synthesize a bis(bromophenyl) compound with a high total yield of 83.1% . These methods suggest that the synthesis of "2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol" could potentially be achieved through similar multi-step synthetic routes with careful optimization of reaction conditions.

Molecular Structure Analysis

The molecular structure of bromophenyl-containing compounds has been characterized using various spectroscopic techniques such as NMR, IR, and X-ray diffraction . For example, the structure of a dioxane derivative with a methoxyphenyl substituent was determined by NMR and X-ray diffraction, showing a chair conformation with equatorial orientation of the substituent . These techniques could be applied to determine the molecular structure and conformation of "2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol" and to confirm its purity and identity.

Chemical Reactions Analysis

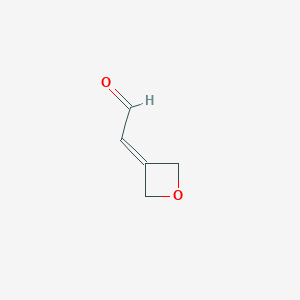

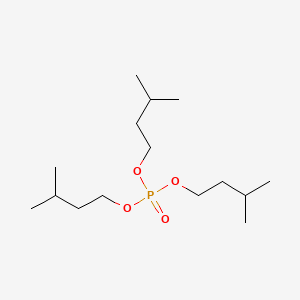

Bromophenyl compounds can undergo various chemical reactions, including etherification , bromination , and hydrolysis . The etherification of a racemic diol with a diazo compound was shown to be highly regioselective, leading to the formation of a primary ether . Additionally, the hydrolysis of a dibromomethylphenol in dioxane resulted in the formation of a brominated aldehyde . These reactions indicate that "2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol" could also participate in similar reactions, potentially leading to the formation of ethers or aldehydes upon treatment with appropriate reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are influenced by the presence of bromine and hydroxyl groups. For example, the inclusion ability of a di(hydroxyphenyl) compound towards various guests was demonstrated, indicating potential applications in host-guest chemistry . The polarographic behavior of compounds with hydroxyphenyl groups was also studied, showing pH-dependent reduction pathways . These findings suggest that "2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol" may exhibit specific solubility, reactivity, and electrochemical properties that could be explored for various applications.

Applications De Recherche Scientifique

Synthesis of Phenolic Propane-1,3-diols

2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol is involved in the synthesis of phenolic propane-1,3-diols, which are intermediates in immobilized chelatants for the borate anion. These diols are synthesized from allylic precursors through epoxidation and cleavage, and various methods are examined for their production (Tyman & Payne, 2006).

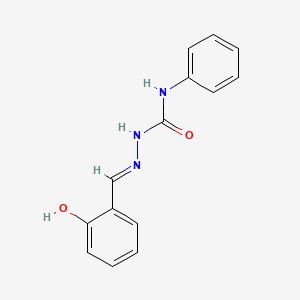

Synthesis of Schiff Bases

This compound is also used in the synthesis of Schiff bases. For example, 2-(3,5-Dibromo-2-hydroxy-benzylamino)-2-hydroxymethyl-propane-1,3-diol is synthesized using ethanol as a solvent, indicating its role in creating complex organic structures (Xu Yong-hong, 2008).

Coordination Compounds of Copper(II)

It's also found in the coordination compounds of copper(II), showing its utility in inorganic chemistry. These compounds are synthesized by reacting with hydrates of copper(II) chloride, bromide, and nitrate in ethanol (Gulea et al., 2013).

Use in Nickel and Cobalt Chemistry

The compound serves as a multidentate ligand for nickel- and cobalt-based spin clusters in chemical studies, indicating its importance in materials science and magnetic properties research (Ferguson et al., 2011).

Antimicrobial Studies

Additionally, it has been utilized in antimicrobial studies. For example, 1-(5-Bromo-2-hydroxyphenyl)-3-(4- bromophenyl)-propane-1,3-dione and its transition metal complexes have been characterized for their antimicrobial properties, showing its potential in medical and pharmaceutical applications (Sampal et al., 2018).

Bioremediation Applications

Furthermore, it's involved in bioremediation applications. The compound Bisphenol A, which is similar in structure, is biodegraded using a laccase hosted in reverse micelles system, highlighting its environmental significance (Chhaya & Gupte, 2013).

Propriétés

IUPAC Name |

2-(4-bromophenyl)-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3/c11-9-3-1-8(2-4-9)10(5-12,6-13)7-14/h1-4,12-14H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFBRTJXVDPNFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)(CO)CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693274 | |

| Record name | 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol | |

CAS RN |

936494-74-5 | |

| Record name | 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5a-S,10b-R]-2-(2,4,6-Trimethyl-phenyl)-2,5a,6,10b-tetrahydro-4H-5-oxa-2,3-diaza-10c-azonia-cyclopenta[c]fluorene chloride](/img/structure/B3030560.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B3030569.png)

![[1,1':4',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3030570.png)